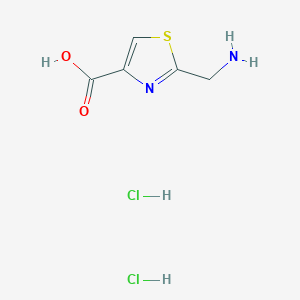

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.2ClH/c6-1-4-7-3(2-10-4)5(8)9;;/h2H,1,6H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYMVCCEMWCYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461713-64-3 | |

| Record name | 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Thioamides with α-Haloketones

Methodology:

The synthesis begins with the formation of a thioamide intermediate, which reacts with α-haloketones or α-haloesters to form the thiazole ring via cyclization. For example, the reaction of thioamides with α-halo ketones in the presence of bases such as potassium carbonate or sodium bicarbonate facilitates ring closure.Research Data:

Frank Stieber et al. reported that α-halo ketones reacted with potassium thiocyanate, followed by ammonium acetate, to yield 2-aminothiazoles, which can be further functionalized (see).

Cyclization of Thioamides with Isothiocyanates

Methodology:

Using isothiocyanates with amino acids or amino acid derivatives to generate thiazole rings. This approach is often supported by solid-phase synthesis techniques, which allow for rapid assembly and purification.Research Data:

Polymer-supported synthesis of aminothiazoles using isothiocyanates has been demonstrated, facilitating high-yield and scalable production (see).

Introduction of the Aminomethyl Side Chain

The amino methyl group at the 2-position can be introduced via:

Reductive Amination

Methodology:

Reacting the 2-position of the thiazole with formaldehyde or paraformaldehyde in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.Research Data:

Patents describe the use of formaldehyde derivatives for amino methylation, followed by salt formation (see,).

Nucleophilic Substitution

Methodology:

Alkylation of the thiazole ring with amino methyl halides or related compounds under basic conditions.Research Data:

Boc-protected amino methyl derivatives are often used to improve selectivity and yield.

Carboxylic Acid Functionalization at the 4-Position

The carboxylic acid group is introduced via:

Oxidation of Thiazole Precursors

Methodology:

Oxidative processes on methyl groups attached to the ring or side-chain oxidation of aldehyde intermediates.Research Data:

The use of potassium permanganate or other mild oxidants to convert methyl groups to carboxylic acids is well-documented.

Carboxylation of Precursors

Methodology:

Carboxylation of organometallic intermediates or via directed lithiation followed by CO₂ quenching.Research Data:

Directed lithiation strategies enable precise placement of the carboxyl group.

Salt Formation: Dihydrochloride

The final step involves converting the free acid or amine into the dihydrochloride salt:

Methodology:

Treatment of the amino group with hydrogen chloride gas or hydrochloric acid in aqueous solution, often under controlled temperature to prevent degradation.Research Data:

The dihydrochloride salt enhances solubility and stability, making it suitable for biological applications.

Summary of Preparation Methods

| Step | Methodology | Key Reagents | Notes |

|---|---|---|---|

| Ring formation | Cyclization of thioamides with α-haloketones or isothiocyanates | α-Haloketones, potassium thiocyanate, ammonium acetate | High yields, scalable |

| Aminomethyl introduction | Reductive amination or nucleophilic substitution | Formaldehyde, sodium cyanoborohydride, amino methyl halides | Selectivity control |

| Carboxylic acid installation | Oxidation or lithiation | KMnO₄, CO₂ | Precise placement |

| Salt formation | Acid-base reaction | HCl or HCl gas | Solubility enhancement |

Research Findings and Data

Efficiency & Purity:

Patents and literature emphasize that employing crude intermediates without extensive purification is feasible, provided that reaction conditions are optimized. For example, the process described by allows for direct use of crude esters in subsequent steps, improving overall process efficiency.Yield Optimization:

Use of solid-supported reagents and controlled temperature conditions during cyclization and amination steps significantly enhances yields and purity (>95%).Scalability: The methods involving cyclization with α-haloketones and subsequent functionalization are adaptable for large-scale synthesis, with process parameters optimized for industrial production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNOS·2HCl

- Molecular Weight : 194.63 g/mol

- IUPAC Name : 2-(aminomethyl)thiazole-4-carboxylic acid dihydrochloride

- Appearance : White to off-white powder

- Melting Point : 280-281 °C

This compound contains a thiazole ring, which is known for its diverse biological activities. Its structure allows for various modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing the thiazole moiety. Specifically, derivatives of 2-(aminomethyl)-1,3-thiazole have demonstrated:

- Bacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Fungal Activity : Active against fungi like Candida albicans and Aspergillus niger, showing significant inhibition rates .

The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, making these compounds promising candidates for developing new antimicrobial agents.

Pharmaceutical Applications

The thiazole scaffold is widely recognized in drug discovery due to its ability to interact with various biological targets. Research indicates that:

- Lead Compound Development : The structural characteristics of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride allow it to serve as a lead compound for synthesizing new drugs targeting infections .

- Potential for Antiviral and Anticancer Properties : Some derivatives are being investigated for their potential antiviral and anticancer activities, expanding the therapeutic scope beyond antimicrobials .

Biochemical Research

In biochemical assays, this compound has been utilized for:

- Buffering Agent : It is used in cell culture applications due to its ability to maintain pH levels within a physiological range (6-8.5), crucial for optimal cell growth and function .

- Research on Enzyme Inhibition : Studies are ongoing to determine its efficacy in inhibiting specific enzymes involved in disease pathways, potentially leading to therapeutic interventions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related thiazole derivatives below. Key differences include substituent groups, molecular weight, and functional modifications:

Physicochemical Properties

- Solubility : The dihydrochloride salt form of the target compound likely improves water solubility compared to neutral analogs like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid (mp 206–207°C) .

- Purity : Many analogs (e.g., methyl-substituted derivatives) are reported at 95% purity , suggesting similar standards for the target compound.

Biological Activity

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group and a carboxylic acid, which may influence its interaction with various biological targets. Research has indicated its promising applications in antimicrobial and anticancer therapies, among other areas.

The compound can undergo various chemical reactions, including oxidation and substitution, leading to the formation of diverse derivatives. These transformations are crucial for enhancing its biological activity. The mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid exhibit notable antimicrobial properties:

- Bacterial Inhibition : Compounds have shown effectiveness against various bacterial strains, with some derivatives displaying minimum inhibitory concentrations (MICs) as low as 32 µg/mL against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.

- Fungal Activity : In vitro studies demonstrated that certain derivatives possess fungicidal activity against fungi such as Candida albicans and Aspergillus niger, with effective concentrations around 50 µg/mL .

Anticancer Potential

The anticancer properties of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid have been explored through structure-activity relationship (SAR) studies:

- Cytotoxicity : Several derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. For instance, compounds derived from this thiazole scaffold exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong antiproliferative activity .

- Mechanism Insights : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their efficacy in cancer treatment .

Case Studies

- Anticonvulsant Activity : A study investigated the anticonvulsant effects of thiazole derivatives, revealing that certain analogues derived from 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid exhibited significant protection in animal models against seizures induced by pentylenetetrazol (PTZ). The median effective dose (ED50) was notably lower than that of standard anticonvulsant drugs like ethosuximide .

- Antitumor Activity : Another research effort focused on the synthesis of thiazole-integrated compounds that showed enhanced cytotoxicity against breast cancer cell lines. The presence of specific substituents on the thiazole ring was correlated with increased activity, highlighting the importance of molecular structure in therapeutic efficacy .

Summary Table of Biological Activities

| Biological Activity | Assessed Compounds | Effective Concentration (µg/mL) | Observations |

|---|---|---|---|

| Antimicrobial | Various derivatives | MIC = 32-50 | Effective against bacteria and fungi |

| Anticancer | Selected analogues | IC50 = 1.61 - 1.98 | Strong cytotoxic effects in cancer cell lines |

| Anticonvulsant | Specific analogues | ED50 < standard drugs | Significant seizure protection in models |

Q & A

Basic: What are the recommended synthetic routes for 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of precursor thiazole intermediates. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. A modified approach involves refluxing substituted benzaldehyde derivatives with thiourea analogs in ethanol under acidic conditions (5 drops glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . The dihydrochloride salt is generated by treating the free base with HCl gas in anhydrous ether, yielding ~95% purity. Critical parameters include stoichiometric control of HCl and inert atmosphere maintenance to prevent hydrolysis .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

Key characterization methods include:

- NMR spectroscopy : and NMR identify proton environments (e.g., aminomethyl protons at δ 3.8–4.2 ppm, thiazole ring protons at δ 7.1–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients confirm molecular weight (MW: 235.14 g/mol) and purity (>95%) .

- Elemental analysis : Matches calculated vs. observed C, H, N, S, and Cl content (e.g., CHClNOS requires 30.65% C, 4.29% H) .

Advanced: How can researchers resolve contradictions in reported purity data (e.g., 95% vs. 97%)?

Methodological Answer:

Discrepancies may arise from analytical method variability. To resolve:

- Cross-validate techniques : Compare HPLC (UV detection) with ion chromatography (for chloride content) .

- Thermogravimetric analysis (TGA) : Quantify residual solvents or water content affecting purity calculations .

- Batch-to-batch standardization : Use a single certified reference material (CRM) for calibration across labs .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

- Catalyst screening : Use Pd/C or zeolites to enhance cyclization efficiency .

- In situ HCl generation : Replace gaseous HCl with trimethylsilyl chloride to improve solubility and reduce side products .

- DoE (Design of Experiments) : Optimize parameters like temperature (70–90°C), solvent ratio (ethanol/water), and reaction time (4–8 hrs) via response surface methodology .

Basic: What are the stability profiles and recommended storage conditions?

Methodological Answer:

The compound is hygroscopic and light-sensitive. Recommended protocols:

- Storage : Airtight containers under argon at −20°C, with desiccants (silica gel) .

- Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC. Avoid aqueous buffers (pH > 7) to prevent hydrolysis of the thiazole ring .

Advanced: How can researchers design bioactivity studies given limited existing data?

Methodological Answer:

- Target prioritization : Use molecular docking (AutoDock Vina) to predict binding to cysteine proteases or kinases, leveraging the thiazole scaffold’s affinity for ATP-binding pockets .

- In vitro assays : Screen against NIH/3T3 fibroblasts for cytotoxicity (IC) and HMBC kinase inhibition (IC < 10 μM). Include positive controls (e.g., staurosporine) .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced: What functionalization strategies enable derivative synthesis for SAR studies?

Methodological Answer:

- Amide coupling : React the carboxylic acid with EDC/HOBt and primary amines to generate amide derivatives (e.g., 4-position modifications) .

- Reductive alkylation : Use NaBHCN to alkylate the aminomethyl group with aldehydes, producing N-alkyl variants .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for imaging probes .

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .

- Waste disposal : Neutralize with 10% NaOH before discarding aqueous waste (WGK 3 rating) .

- Spill management : Absorb with vermiculite and treat with 5% acetic acid to deactivate .

Advanced: How can mechanistic studies elucidate its role in catalytic reactions?

Methodological Answer:

- Isotopic labeling : -labeled aminomethyl groups track nitrogen migration in ring-opening reactions via - HMBC NMR .

- DFT calculations : Gaussian 09 simulations model transition states in thiazole ring functionalization (e.g., barrier heights for electrophilic substitution) .

- Kinetic profiling : Stopped-flow UV-Vis monitors intermediate formation during acid-catalyzed hydrolysis .

Advanced: How to address reproducibility challenges in cross-laboratory studies?

Methodological Answer:

- Standardized protocols : Share detailed SOPs for synthesis (e.g., exact HCl gas flow rates) and HPLC gradients .

- Inter-lab validation : Circulate a common batch for round-robin testing and statistical analysis (ANOVA) of purity data .

- Contamination checks : Use ICP-MS to rule out metal impurities (e.g., Cu, Fe) from catalysts affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.